molecular formula C6H10F3NO B3332245 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol CAS No. 880144-61-6

2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol

Cat. No.: B3332245
CAS No.: 880144-61-6
M. Wt: 169.14 g/mol
InChI Key: USZFHQDQSKQDJD-UHFFFAOYSA-N
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Description

2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol (CAS 880144-61-6) is an organic compound of interest in chemical research with the molecular formula C6H10F3NO and a molecular weight of 169.15 g/mol . Its structure incorporates two motifs of significant interest in medicinal and agrochemical chemistry: a cyclopropane ring and a trifluoromethyl group . The cyclopropane ring is a high-strain three-membered ring structure known to enhance metabolic stability, increase affinity between molecules and their targets, and reduce off-target effects in active compounds . The trifluoromethyl group is a common moiety used to fine-tune the physicochemical properties of molecules. This combination of features makes this amino alcohol a valuable building block (synthon) for researchers, particularly in the design and synthesis of novel molecules for pharmaceutical and agrochemical screening . The compound is provided as a high-purity material for research purposes. Intended Use and Handling: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(1-2-5)4(11)3-10/h4,11H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZFHQDQSKQDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(CN)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205090
Record name α-(Aminomethyl)-1-(trifluoromethyl)cyclopropanemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880144-61-6
Record name α-(Aminomethyl)-1-(trifluoromethyl)cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880144-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Aminomethyl)-1-(trifluoromethyl)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 1 1 Trifluoromethyl Cyclopropyl Ethanol and Its Stereoisomers

Retrosynthetic Analysis of the 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol Framework

A logical retrosynthetic analysis of this compound reveals several potential disconnection points, leading to more readily available starting materials. The primary disconnections focus on the formation of the C-C bond between the cyclopropane (B1198618) ring and the ethanol (B145695) backbone, the construction of the trifluoromethylated cyclopropane ring, and the introduction of the chiral amino alcohol functionality.

Disconnection I: C-N and C-C Bond Formation

A primary disconnection of the amino alcohol moiety via a carbon-nitrogen bond cleavage leads to a precursor azido (B1232118) alcohol or a protected amino alcohol. A subsequent carbon-carbon bond disconnection between the cyclopropyl (B3062369) group and the ethanol backbone points towards a key intermediate: a 1-(trifluoromethyl)cyclopropyl carbonyl compound (e.g., an aldehyde or a ketone). This carbonyl compound can then be elaborated to the target amino alcohol through several well-established methods, such as the addition of a cyanide source followed by reduction, or through the addition of a nitromethane (B149229) anion followed by reduction.

Another approach involves the disconnection of the C1-C2 bond of the ethanol moiety, suggesting an aldol-type reaction between a 1-(trifluoromethyl)cyclopropane-derived nucleophile and a suitable formaldehyde (B43269) equivalent, or a reaction of a 1-(trifluoromethyl)cyclopropyl organometallic reagent with an epoxide.

Disconnection II: Cyclopropane Ring Formation

Alternatively, the retrosynthetic analysis can focus on the formation of the trifluoromethylated cyclopropane ring at a later stage of the synthesis. This approach would involve the cyclopropanation of a trifluoromethyl-substituted alkene precursor. The challenge in this strategy lies in the stereocontrolled construction of the quaternary carbon center bearing the trifluoromethyl group.

A plausible precursor for such a cyclopropanation could be an allylic alcohol derivative, where the stereochemistry of the subsequent amino alcohol is set prior to the cyclopropane ring formation.

Development of Catalytic Asymmetric Synthesis Routes to this compound

The development of catalytic asymmetric methods is crucial for the efficient and enantioselective synthesis of the different stereoisomers of this compound. These routes aim to establish the key stereocenters with high fidelity using substoichiometric amounts of a chiral catalyst.

A key challenge in the synthesis of the target molecule is the enantioselective formation of the amino alcohol moiety. Several catalytic asymmetric methods can be envisioned for this transformation, starting from a suitable 1-(trifluoromethyl)cyclopropyl ketone or aldehyde precursor.

One prominent strategy is the asymmetric transfer hydrogenation of a corresponding α-amino ketone. Chiral ruthenium or rhodium complexes bearing chiral diamine or amino alcohol ligands have proven effective in the highly enantioselective reduction of various α-amino ketones to the corresponding amino alcohols.

Another powerful approach is the asymmetric addition of nucleophiles to a 1-(trifluoromethyl)cyclopropyl aldehyde. This could involve the use of chiral organocatalysts to promote the enantioselective addition of cyanide (Strecker synthesis) or nitromethane (Henry reaction), followed by reduction of the resulting cyanohydrin or nitro alcohol to the desired amino alcohol.

The following table summarizes potential catalytic systems for the enantioselective formation of the amino alcohol moiety:

Catalytic SystemReaction TypePrecursorExpected Outcome
Chiral Ru/Rh-diamine complexesAsymmetric Transfer Hydrogenationα-Amino ketoneEnantioenriched amino alcohol
Chiral organocatalysts (e.g., thioureas)Asymmetric Cyanohydrin FormationAldehydeEnantioenriched cyanohydrin
Chiral metal-Schiff base complexesAsymmetric Henry ReactionAldehydeEnantioenriched nitro alcohol

The stereocontrolled construction of the 1-(trifluoromethyl)cyclopropane unit is another critical aspect of the synthesis. The introduction of a trifluoromethyl group onto a cyclopropane ring can be achieved through various methods, including the cyclopropanation of trifluoromethyl-containing alkenes or the use of trifluoromethylated cyclopropanating reagents.

Rhodium-catalyzed cyclopropanation of alkenes with trifluoromethyl-substituted diazo compounds is a powerful method for the synthesis of trifluoromethyl-cyclopropanes. The use of chiral rhodium catalysts, such as those derived from adamantylglycine, can induce high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org For the synthesis of the target molecule, a key intermediate could be a vinyl- or allyl-substituted precursor that undergoes asymmetric cyclopropanation.

Another approach involves the Michael-initiated ring closure (MIRC) of a suitable trifluoromethyl-containing Michael acceptor with a nucleophile that can act as a leaving group. While this method is powerful for the construction of cyclopropanes, achieving high enantioselectivity can be challenging and may require the use of chiral phase-transfer catalysts or chiral auxiliaries. A stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes has been achieved by reacting 2-bromo-3,3,3-trifluoropropene with active methylenes. rsc.org

The use of chiral auxiliaries provides a reliable method for the diastereoselective synthesis of precursors to this compound. A chiral auxiliary can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be removed. For example, Evans' chiral oxazolidinone auxiliaries can be used to control the stereoselective alkylation of an enolate to introduce the cyclopropyl moiety.

Organocatalysis offers a complementary approach to metal-based catalysis for the asymmetric synthesis of key intermediates. Chiral primary and secondary amines, thioureas, and phosphoric acids have emerged as powerful catalysts for a wide range of enantioselective transformations. For instance, a chiral thiourea (B124793) catalyst could be employed for the enantioselective addition of nucleophiles to a 1-(trifluoromethyl)cyclopropyl imine, a key intermediate in some synthetic routes. Chiral β-amino alcohols are known to be effective organocatalysts for various asymmetric reactions. mdpi.comresearchgate.net

Convergent and Divergent Synthetic Strategies for this compound

Both convergent and divergent synthetic strategies can be devised for the synthesis of this compound and its stereoisomers, offering flexibility and efficiency in accessing the target compounds.

A divergent synthesis would start from a common precursor that can be selectively transformed into different stereoisomers of the target molecule. nih.govnih.gov For instance, a racemic or achiral precursor containing the 1-(trifluoromethyl)cyclopropyl group could be subjected to a stereodivergent catalytic process to generate all possible stereoisomers of the amino alcohol. A copper-catalyzed stereodivergent approach has been reported for the synthesis of amino alcohols. nih.govnih.gov This strategy is particularly valuable for establishing structure-activity relationships in medicinal chemistry, as it provides access to a full set of stereoisomers for biological evaluation.

A key intermediate in many of these strategies is a versatile trifluoromethylated cyclopropane building block. The enantioselective synthesis of trifluoromethyl-cyclopropylboronates via copper-catalyzed cyclopropanation of alkenyl boronates with trifluorodiazoethane has been reported. acs.org These boronates are valuable intermediates that can be converted into a variety of functional groups, including amines and alcohols, providing a powerful entry point to the target molecule. acs.org

Strategies Involving Amino Alcohol Scaffolds

While a direct modification of a simple amino alcohol to introduce the 1-(trifluoromethyl)cyclopropyl group is not extensively documented, established synthetic transformations allow for the construction of the target molecule from precursors that can be derived from amino alcohols or related chiral building blocks. These strategies often involve the formation of the key carbon-carbon bonds of the cyclopropane ring or the introduction of the trifluoromethyl group at a late stage.

One plausible approach involves the use of a chiral allylic amino alcohol as a scaffold. The cyclopropanation of the double bond in such a precursor could lead to the desired cyclopropyl ring system. For instance, a Simmons-Smith type reaction on an appropriately protected allylic amino alcohol could yield a hydroxymethylcyclopropylamine derivative. Subsequent introduction of the trifluoromethyl group would be required to complete the synthesis. The stereochemistry of the final product would be influenced by the stereochemistry of the starting allylic alcohol and the facial selectivity of the cyclopropanation reaction.

Another strategy could involve the use of α-amino acids as chiral starting materials. An α-amino acid can be converted into a corresponding α-amino aldehyde or ketone. nih.gov These carbonyl compounds can then serve as precursors for the construction of the 1-(trifluoromethyl)cyclopropylmethanol moiety. For example, a nucleophilic addition of a 1-(trifluoromethyl)cyclopropyl organometallic reagent to an N-protected α-amino aldehyde would yield the desired amino alcohol skeleton. The diastereoselectivity of such an addition would be crucial for controlling the final stereochemistry.

A summary of potential precursors and the key transformations is presented in the table below.

Starting Material ScaffoldKey IntermediateKey Transformation(s)Potential for Stereocontrol
Chiral Allylic Amino AlcoholProtected allylic amino alcoholCyclopropanation (e.g., Simmons-Smith reaction) followed by trifluoromethylation.High, based on the stereochemistry of the starting material and diastereoselectivity of cyclopropanation.
α-Amino AcidN-protected α-amino aldehydeNucleophilic addition of a 1-(trifluoromethyl)cyclopropylmetal reagent.Dependent on the facial selectivity of the nucleophilic addition to the chiral aldehyde.
α-Amino Acidα-aminoalkyl trifluoromethyl ketoneDiastereoselective reduction of the ketone.High, through the use of chiral reducing agents or substrate-controlled reduction.

These strategies highlight the versatility of amino alcohol and amino acid scaffolds in the asymmetric synthesis of complex molecules. The choice of a specific route would depend on the availability of starting materials, the desired stereoisomer, and the efficiency of the key chemical transformations.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex pharmaceutical intermediates like this compound is of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One key aspect of green chemistry is the use of catalytic methods over stoichiometric reagents. For instance, in the potential synthetic routes discussed, the use of catalytic asymmetric methods for key steps such as cyclopropanation or the reduction of a ketone would be highly desirable. Rhodium- and copper-catalyzed cyclopropanation reactions are known to proceed with high efficiency and stereoselectivity, reducing the need for chiral auxiliaries that generate stoichiometric waste. nih.gov Similarly, the catalytic asymmetric reduction of a ketone precursor would be a greener alternative to the use of stoichiometric chiral reducing agents.

The choice of solvents is another critical factor in green chemistry. Traditional organic solvents often pose environmental and safety risks. The development of synthetic routes that can be performed in greener solvents such as water, ethanol, or supercritical fluids, or even under solvent-free conditions, would significantly improve the environmental profile of the synthesis. For example, some catalytic reactions, including certain types of hydrogenations, can be performed in aqueous media.

Furthermore, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, represents a powerful green chemistry approach. Enzymes operate under mild conditions (temperature and pH) in aqueous environments and often exhibit high chemo-, regio-, and stereoselectivity. For instance, a transaminase could potentially be used for the asymmetric synthesis of a chiral amine precursor, or a ketoreductase for the stereoselective reduction of a ketone intermediate. nih.gov

The principles of green chemistry can guide the development of more sustainable and efficient synthetic routes to this compound. A comparison of traditional versus greener approaches for key transformations is provided below.

TransformationTraditional ApproachGreener AlternativeGreen Chemistry Principle(s) Addressed
Asymmetric ReductionStoichiometric chiral reducing agents (e.g., chiral boranes).Catalytic asymmetric hydrogenation; Biocatalytic reduction with ketoreductases.Catalysis, Use of renewable feedstocks (for biocatalysis), Safer solvents (water).
CyclopropanationStoichiometric Simmons-Smith reaction (using zinc-copper couple).Catalytic cyclopropanation with diazo compounds using rhodium or copper catalysts.Catalysis, Higher atom economy.
AminationUse of stoichiometric nitrogen sources with protecting groups.Biocatalytic amination using transaminases.Use of renewable feedstocks (enzymes), Mild reaction conditions, High selectivity.

By integrating these principles into the design of the synthetic route, the environmental footprint associated with the production of this compound can be significantly reduced.

Chemical Reactivity and Derivatization of 2 Amino 1 1 Trifluoromethyl Cyclopropyl Ethanol

Reactions at the Amino Functional Group of 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol

The primary amino group in this compound is a key site for nucleophilic reactions, allowing for the formation of amides, sulfonamides, and various alkylated and acylated products. These reactions are fundamental in modifying the compound's properties and incorporating it into more complex molecular frameworks.

Amidation and Sulfonamidation Reactions

The amino group readily undergoes acylation with carboxylic acid derivatives (such as acyl chlorides or anhydrides) or can be coupled directly with carboxylic acids using activating agents to form stable amide bonds. Similarly, reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. These reactions are crucial for synthesizing a wide array of derivatives, including those with potential biological activity.

The formation of an amide bond is a common transformation. For instance, the amino group can be acylated to introduce various substituents. This process is a cornerstone of medicinal chemistry, as the amide bond is prevalent in pharmaceuticals. Transamidation reactions, while often challenging, provide another route to amide formation, sometimes catalyzed by metals or proceeding under metal-free conditions. mdpi.comresearchgate.net

Table 1: Examples of Amidation and Sulfonamidation Reactions

Reactant Reagent Product Type
This compound Acyl Chloride (R-COCl) N-Acyl derivative
This compound Carboxylic Acid (R-COOH) + Coupling Agent N-Acyl derivative

Alkylation and Acylation Strategies

N-alkylation of the amino group introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for introducing specific alkyl groups.

Acylation, as mentioned in the context of amidation, is a high-yield reaction for protecting the amine or for introducing specific acyl moieties as part of a larger synthetic strategy. Friedel–Crafts acylation using N-protected α-amino acid derivatives is a known method for producing α-amino aryl-ketones. mdpi.com

Formation of Heterocyclic Derivatives

The amino and hydroxyl groups of this compound provide two points of reactivity that can be exploited to construct various heterocyclic systems. Condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings. For example, reaction with a 1,3-dicarbonyl compound could potentially yield a dihydropyrimidine (B8664642) derivative, while reaction with a 1,2-dicarbonyl compound might lead to a dihydropyrazine. The synthesis of heterocyclic compounds from amino acids or their derivatives is a well-established field, highlighting the versatility of the amino group in ring-forming reactions. rdd.edu.iqfrontiersin.org

Reactions at the Hydroxyl Functional Group of this compound

The primary hydroxyl group is another key reactive site, participating in esterification, etherification, and oxidation reactions. These transformations are essential for modifying the polarity and reactivity of the molecule.

Esterification and Etherification

The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acyl chlorides, or anhydrides, often in the presence of a catalyst. This reaction is useful for introducing a wide range of functional groups. Chemoselective O-acylation of 1,2-amino alcohols can be achieved under specific conditions, for example, using metal ions to direct the reaction towards the hydroxyl group over the amino group. nih.govnih.govchemrxiv.org

Etherification, the formation of an ether linkage (C-O-C), can be accomplished via methods such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Table 2: Examples of Hydroxyl Group Reactions

Reaction Type Reagent Product Type
Esterification Carboxylic Acid (R-COOH) + Acid Catalyst Ester
Esterification Acyl Chloride (R-COCl) + Base Ester

Oxidation Reactions

The primary alcohol functional group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as those based on chromium (VI) like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically stop at the aldehyde stage. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, will oxidize the primary alcohol directly to a carboxylic acid. The oxidation of α-trifluoromethyl alcohols to the corresponding ketones is a known transformation, often requiring specific reagents to achieve good yields. researchgate.net The presence of the adjacent amino group may require a protection strategy to prevent side reactions during oxidation. louisville.edumdpi.com Studies on the oxidation of amino groups by hydroxyl radicals have shown that the fate of the nitrogen depends on the oxidation state of the adjacent carbon atom. nih.gov

Transformations of the Trifluoromethylcyclopropyl Moiety in this compound

The trifluoromethylcyclopropyl moiety is a key structural feature of this compound, contributing significantly to its chemical and physical properties. This group is characterized by a high degree of chemical stability, which limits the scope of its transformations under typical reaction conditions.

The stability of this moiety arises from two main factors: the inherent strength of the carbon-fluorine bonds and the strain energy of the cyclopropane (B1198618) ring. The C-F bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to chemical cleavage. mdpi.com Consequently, reactions involving the direct transformation or removal of the -CF3 group are not commonly observed.

Complexation Chemistry of this compound

As a difunctional molecule containing both an amino group and a hydroxyl group, this compound has the potential to act as a ligand in coordination chemistry. While specific studies detailing the complexation of this exact molecule are limited, its behavior can be inferred from studies on analogous highly fluorinated amino-alcohols. cdnsciencepub.comcdnsciencepub.com

These compounds are known to form stable complexes with various transition metal ions. The amino and hydroxyl groups can coordinate to a metal center, functioning as a bidentate ligand. Chelation typically occurs through the nitrogen atom of the amino group and the deprotonated oxygen atom of the hydroxyl group, forming a stable chelate ring. cdnsciencepub.com

It is expected that this compound would react with divalent metal ions (M²⁺) such as cobalt(II), nickel(II), and copper(II) to form neutral complexes with a general formula of M(L)₂, where L represents the deprotonated amino alcohol ligand. cdnsciencepub.com The resulting complexes would feature the metal center coordinated by two ligands, creating a square-planar or tetrahedral geometry depending on the metal ion.

Table 1: Expected Metal Complexes of this compound

This table is based on the general behavior of analogous highly fluorinated amino-alcohols.

Metal IonExpected Complex FormulaCoordination ModePotential Geometry
Cobalt(II)Co(C₆H₉F₃NO)₂Bidentate (N, O⁻)Tetrahedral/Square-planar
Nickel(II)Ni(C₆H₉F₃NO)₂Bidentate (N, O⁻)Square-planar
Copper(II)Cu(C₆H₉F₃NO)₂Bidentate (N, O⁻)Square-planar

Role of 2 Amino 1 1 Trifluoromethyl Cyclopropyl Ethanol As a Synthetic Building Block

Application in the Construction of Advanced Organic Molecules

The trifluoromethyl group and the cyclopropyl (B3062369) ring are both highly sought-after moieties in the synthesis of complex organic molecules due to their profound impact on molecular properties. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules. nih.govmdpi.com The cyclopropyl ring, a small, strained ring system, introduces conformational rigidity and provides unique three-dimensional diversity to molecular scaffolds. nih.govresearchgate.net

The presence of both an amino and a hydroxyl group in 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol offers multiple points for synthetic elaboration. The amino group can readily participate in amide bond formation, reductive amination, and N-alkylation reactions, while the hydroxyl group can be engaged in esterification, etherification, and oxidation reactions. This dual functionality allows for the divergent synthesis of a wide array of more complex structures.

For instance, the amino alcohol moiety can be used to construct chiral ligands for asymmetric catalysis, where the trifluoromethylcyclopropyl group could impart unique steric and electronic effects, potentially leading to high levels of enantioselectivity in chemical transformations.

Utilization in Preclinical Drug Discovery and Medicinal Chemistry Research

The structural features of this compound make it a particularly attractive building block for the design of novel therapeutic agents.

Incorporation into Candidate Compounds for Biological Evaluation

The incorporation of trifluoromethyl groups is a well-established strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. The trifluoromethyl group can block metabolic pathways, thereby increasing the half-life of a drug, and its high electronegativity can lead to stronger interactions with biological targets. mdpi.com Similarly, the cyclopropyl group is often used as a bioisostere for larger, more flexible groups, helping to improve binding affinity and metabolic stability. researchgate.net The combination of these features in a single building block is highly advantageous.

Table 1: Potential Therapeutic Areas for Compounds Derived from this compound

Therapeutic AreaRationale for Use of the Building Block
OncologyThe trifluoromethyl group can enhance anti-proliferative activity. The rigid cyclopropyl scaffold can improve target selectivity.
NeuroscienceThe lipophilicity imparted by the trifluoromethyl group can aid in blood-brain barrier penetration.
Infectious DiseasesThe unique conformation may lead to novel binding modes in microbial targets.
Metabolic DiseasesImproved metabolic stability can lead to longer-acting drugs.

Design of Rigid Scaffolds for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov The conformational rigidity imparted by the cyclopropyl ring makes this compound an excellent starting point for the design of rigid scaffolds for SAR studies.

By systematically modifying the amino and hydroxyl groups of this building block and evaluating the biological activity of the resulting analogues, medicinal chemists can gain a clear understanding of the spatial and electronic requirements for optimal interaction with a biological target. The constrained nature of the cyclopropyl ring reduces the number of accessible conformations, which simplifies the interpretation of SAR data.

Contribution to Agrochemical Research and Development of Bioactive Compounds

The principles of drug discovery are also applicable to the development of new agrochemicals, such as herbicides, insecticides, and fungicides. The introduction of fluorine-containing moieties, particularly the trifluoromethyl group, is a common strategy to enhance the efficacy and selectivity of pesticides. nih.gov

The unique combination of functional groups in this compound could be leveraged to create novel agrochemicals with improved properties. For example, derivatives of this compound could be explored as inhibitors of key enzymes in pests or as modulators of plant growth. The enhanced metabolic stability conferred by the trifluoromethyl group could lead to more persistent and effective crop protection agents.

Potential Applications in Material Science and Polymer Chemistry

The reactivity of the amino and hydroxyl groups suggests that this compound could also find utility in the field of material science and polymer chemistry.

This building block could be incorporated into polymer backbones through polycondensation or polyaddition reactions, leading to the formation of fluorinated polymers. Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. nih.govrsc.org The presence of the trifluoromethylcyclopropyl group could impart unique properties to these materials, such as enhanced hydrophobicity or specific optical properties.

Furthermore, the amino alcohol could be used as a cross-linking agent to modify the properties of existing polymers, or as a surface modifying agent to create functional coatings with tailored wettability and adhesion characteristics.

Table 2: Potential Material Science Applications

Application AreaPotential Role of this compound
Specialty PolymersMonomer for the synthesis of high-performance fluorinated polymers.
CoatingsSurface modifying agent to impart hydrophobicity and chemical resistance.
CompositesCross-linking agent to improve the mechanical and thermal properties of polymer matrices.

Advanced Analytical Characterization Methodologies for 2 Amino 1 1 Trifluoromethyl Cyclopropyl Ethanol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel chemical entities like 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol. These techniques provide detailed information about the molecular framework, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy would be the primary tool for confirming the molecular structure of this compound.

¹H NMR: Proton NMR would identify all hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring, the aminomethyl (-CH₂-NH₂) group, the hydroxyl (-OH) proton, and the methine proton (-CH-OH). The coupling patterns (splitting) and integration values would confirm the connectivity of these protons. For instance, the methine proton would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons.

¹³C NMR: This technique would reveal the number of unique carbon environments. Signals would be expected for the carbons of the cyclopropyl ring, the methylene carbon, the methine carbon, and the quaternary carbon attached to the trifluoromethyl group. The chemical shift of the carbon bonded to the CF₃ group would be significantly influenced by the fluorine atoms.

¹⁹F NMR: Fluorine NMR is crucial for characterizing fluorinated compounds. A single, sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group, confirming its presence.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively. This would provide unambiguous confirmation of the molecule's structural assembly.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to display characteristic absorption bands. While pure enantiomers and racemic mixtures have identical chemical structures, their different crystal packing can sometimes lead to distinguishable FT-IR spectra in the solid state. nih.gov

Expected FT-IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching 3200-3600 (broad)
N-H (Amine) Stretching 3300-3500
C-H (Aliphatic) Stretching 2850-3000
C-F (Trifluoromethyl) Stretching 1000-1400 (strong, multiple bands)
C-N (Amine) Stretching 1020-1250

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Visible spectroscopy provides information about electronic transitions within a molecule. Since this compound lacks significant chromophores (i.e., conjugated systems or aromatic rings), it is not expected to show strong absorption in the UV-Vis region (200-800 nm). Any observed absorption would likely be weak and occur at shorter wavelengths (below 220 nm), corresponding to n→σ* transitions of the amine and alcohol functional groups.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular mass of the protonated molecule [M+H]⁺ with high precision. This allows for the unambiguous determination of the elemental formula (C₆H₁₀F₃NO), confirming the compound's composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the analysis of the compound's purity and provides mass information simultaneously. In tandem MS (MS/MS) experiments, the parent ion would be isolated and fragmented. The resulting fragmentation pattern would be characteristic of the molecule's structure, likely showing losses of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or parts of the cyclopropyl ring, which helps in structural confirmation.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and determining the enantiomeric composition of chiral compounds like this compound.

Purity Assessment: Reversed-phase HPLC (using a C8 or C18 column) would be employed to separate the target compound from any starting materials, by-products, or degradation products. mdpi.com The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks.

Enantiomeric Excess Determination: Since the molecule contains a chiral center, it exists as a pair of enantiomers. Chiral HPLC is the most common method to separate and quantify these enantiomers. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers. Common CSPs for separating amino alcohols include those based on polysaccharides or macrocyclic glycopeptides. The mobile phase composition, typically a mixture of an organic solvent (like ethanol (B145695) or isopropanol) and a non-polar solvent (like hexane) with a small amount of an amine modifier, would be optimized to achieve baseline separation of the enantiomers.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of amino alcohols like this compound, direct analysis by GC is challenging. The presence of polar hydroxyl (-OH) and amino (-NH2) functional groups necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com This process involves replacing the active hydrogen atoms on the functional groups with nonpolar moieties. sigmaaldrich.com

Common derivatization strategies applicable to this class of compounds include acylation and esterification. d-nb.infocore.ac.uk Reagents such as alkyl chloroformates or combinations of perfluorinated anhydrides (e.g., trifluoroacetic anhydride) and fluorinated alcohols are used to create less polar, more volatile esters and amides. d-nb.infocore.ac.uknih.govresearchgate.net Another widely used method is silylation, where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with tert-butyl dimethylsilyl (TBDMS) groups, yielding derivatives that are significantly more stable and less sensitive to moisture compared to smaller silyl (B83357) derivatives. sigmaaldrich.com

The analysis of chiral compounds like this compound, which contains stereocenters, requires specialized GC techniques to separate the enantiomers. Two primary approaches are employed for this purpose:

Indirect Method: This involves reacting the enantiomeric mixture with a chiral derivatizing reagent (CDR). This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard, achiral GC column. nih.gov

Direct Method: This approach utilizes a chiral stationary phase (CSP) within the GC column. These phases, often based on cyclodextrin (B1172386) derivatives or chiral polymers like Chirasil-L-Val, interact differently with each enantiomer, leading to different retention times and enabling their separation. nih.govresearchgate.netnih.gov

Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides structural information through the analysis of mass fragmentation patterns, which aids in the unequivocal identification of the derivatized analyte and its impurities. sigmaaldrich.comnih.govresearchgate.net

Table 1: Representative GC Conditions for Chiral Analysis of Derivatized Amino Alcohols
ParameterCondition 1 (Direct Method)Condition 2 (Indirect Method)
Derivatization ReagentEthyl ChloroformateS-(−)-N-(trifluoroacetyl)prolyl chloride (S-TPC) nih.gov
Column TypeChiral Stationary Phase (e.g., Chirasil-L-Val) nih.govAchiral Stationary Phase (e.g., 5% Phenylmethylpolysiloxane)
Column Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier GasHelium or HydrogenHelium or Hydrogen
Injection ModeSplit/SplitlessSplit/Splitless
Oven ProgramInitial Temp: 80°C, Ramp: 5°C/min to 220°CInitial Temp: 100°C, Ramp: 10°C/min to 250°C
DetectorMass Spectrometry (MS) or Flame Ionization Detector (FID)Mass Spectrometry (MS) or Flame Ionization Detector (FID)

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly efficient microanalytical separation method indispensable for monitoring the progress of chemical reactions. chemcoplus.co.jpijpsr.comresearchgate.net Its application is crucial during the synthesis of this compound and its derivatives to determine reaction completion, identify the formation of products, and check for the presence of byproducts. ijpsr.comlibretexts.org

The standard procedure for reaction monitoring involves a three-lane spotting pattern on a TLC plate, typically coated with a polar adsorbent like silica (B1680970) gel. libretexts.orgrochester.edu

Lane 1 (Reference): A spot of the diluted limiting reactant.

Lane 2 (Co-spot): A spot of the limiting reactant with a spot of the reaction mixture applied over it. This helps to confirm the identity of the reactant spot in the reaction mixture, especially if the product has a similar retention factor (Rf). rochester.edu

Lane 3 (Reaction Mixture): A spot of an aliquot taken from the reaction at a specific time point. libretexts.org

The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is typically a mixture of solvents optimized to achieve clear separation between the reactants and products. rochester.edu The progress of the reaction is visualized by observing the gradual disappearance of the starting material spot in the reaction mixture lane and the simultaneous appearance of a new spot corresponding to the product. libretexts.org The reaction is generally considered complete when the spot of the limiting reactant is no longer detectable in the reaction mixture lane. libretexts.org

For compounds like this compound, which lack a UV chromophore, visualization requires staining with a chemical reagent. Ninhydrin is a highly effective stain for this purpose, as it reacts with the primary amino group of the target molecule to produce a distinctively colored spot, usually a blue-purple product known as Ruhemann's purple. chemcoplus.co.jpiitg.ac.in

Table 2: Hypothetical TLC Monitoring of a Synthesis Reaction
CompoundFunctionHypothetical Rf Value*Observation at t=0 hrObservation at t=2 hrObservation at t=4 hr (Completion)
Precursor KetoneStarting Material0.65Strong SpotFaint SpotNo Spot
This compoundProduct0.30No SpotStrong SpotStrong Spot

*Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate (1:1). Rf values are hypothetical and for illustrative purposes.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive and most reliable method for obtaining a three-dimensional molecular structure from a single crystal. nih.govnih.gov It is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules, such as the enantiomers of this compound and its derivatives. nih.govsoton.ac.uk The technique provides precise information on bond lengths, bond angles, and torsional angles, thereby defining the molecule's conformation in the solid state.

The process begins with the growth of a high-quality single crystal of the purified compound, which can often be a challenging step. nih.gov This crystal is then mounted and exposed to a collimated beam of X-rays. nih.gov The crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots. nih.gov The positions and intensities of these spots are measured and used to calculate an electron density map of the repeating unit within the crystal. nih.gov This map is then interpreted to build and refine a complete three-dimensional model of the molecule.

For chiral molecules, the determination of absolute stereochemistry is made possible by the phenomenon of anomalous dispersion, which becomes significant when the X-ray wavelength is near an absorption edge of an atom in the crystal. The presence of relatively heavy atoms (like fluorine in the trifluoromethyl group) can enhance this effect, facilitating a more reliable assignment. soton.ac.uk The analysis of the diffraction data allows for the correct assignment of the (R) or (S) configuration at each stereocenter. The structural analysis of trifluoromethyl-substituted cyclopropanes by X-ray crystallography has been successfully used to confirm their absolute configurations in numerous studies. organic-chemistry.org

Table 3: Example Crystallographic Data for a Derivative of the Target Compound
ParameterExample Value
Chemical FormulaC6H10F3NO
Formula Weight169.15
Crystal SystemOrthorhombic
Space GroupP212121researchgate.net
Unit Cell Dimensionsa = 6.15 Å, b = 18.02 Å, c = 29.61 Å researchgate.net
Volume3283.0 Å3researchgate.net
Z (Molecules per unit cell)4
RadiationMoKα (λ = 0.71073 Å)
Final R indices [I > 2sigma(I)]R1 = 0.0746 researchgate.net
Absolute Structure Parameter0.1(3) researchgate.net

*Data presented are representative and adapted from published structures of similar compounds for illustrative purposes. researchgate.net

Computational and Theoretical Investigations of 2 Amino 1 1 Trifluoromethyl Cyclopropyl Ethanol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol, DFT calculations would be instrumental in determining its optimized molecular geometry, bond lengths, and bond angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org For this compound, the distribution of HOMO and LUMO densities would highlight the regions of the molecule most likely to be involved in chemical reactions.

Hypothetical Data Table for HOMO-LUMO Analysis:

ParameterHypothetical Value (eV)Significance
HOMO Energy-8.5Electron-donating capability
LUMO Energy-1.2Electron-accepting capability
HOMO-LUMO Gap7.3Chemical stability and reactivity

Note: These values are illustrative and not based on actual experimental or computational data.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, areas of positive potential (blue) are electron-poor and represent electrophilic or hydrogen bond donor sites. For this compound, an MEP map would identify the electronegative oxygen and nitrogen atoms as regions of negative potential and the hydrogen atoms of the amino and hydroxyl groups as areas of positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are highly sensitive to the electronic environment of each nucleus. mdpi.com Theoretical prediction of these shifts can aid in the structural elucidation and confirmation of the synthesized compound. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) can help in identifying the characteristic functional groups present in the molecule and understanding its vibrational modes. sapub.org

Hypothetical Data Table for Predicted ¹H NMR Chemical Shifts:

ProtonHypothetical Chemical Shift (ppm)
-OH3.5
-NH₂2.8
-CH(OH)-4.1
Cyclopropyl-H0.5 - 1.0

Note: These values are illustrative and not based on actual experimental or computational data.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations would be crucial for exploring its conformational landscape. frontiersin.org These simulations can reveal the most stable conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer) and the dynamics of transitions between these conformations. Understanding the preferred shapes of the molecule is essential for predicting its biological activity.

Docking Studies and Ligand-Protein Interaction Modeling (preclinical, without human trial data)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, docking is used to predict how a small molecule (ligand), such as this compound, might bind to a protein target. These preclinical studies can identify potential binding sites and modes of interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The results of docking studies can provide initial insights into the potential biological targets of the compound and guide further experimental investigations.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can also be used to predict the reactivity and selectivity of a molecule in various chemical reactions. By calculating reaction pathways and transition state energies, it is possible to determine the most likely products of a reaction and the conditions under which the reaction will occur. For this compound, these studies could predict its susceptibility to oxidation, its reactivity towards different electrophiles and nucleophiles, and the stereochemical outcome of reactions involving its chiral center.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical/predictive, not clinical)

A thorough review of publicly available scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) models developed for this compound. QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity in a quantitative manner. rsc.org These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby prioritizing synthetic and testing efforts. researchgate.net

While no dedicated QSAR studies for this compound were identified, it is possible to outline a theoretical framework for how such a model could be developed. This would involve the synthesis and biological evaluation of a series of analogs, followed by the calculation of various molecular descriptors and the application of statistical methods to derive a predictive equation.

Theoretical QSAR Development Framework:

A hypothetical QSAR study for this compound and its analogs would begin with the generation of a dataset of structurally related compounds. For each compound, a specific biological activity (e.g., inhibitory concentration against a particular enzyme) would be experimentally determined. Subsequently, a wide range of molecular descriptors would be calculated for each analog. These descriptors, which are numerical representations of the chemical and physical properties of the molecules, can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). The highly electronegative trifluoromethyl group is expected to significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, and surface area. The rigid cyclopropyl (B3062369) ring is a key steric feature of the target compound.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to generate a mathematical equation that relates a selection of these descriptors to the observed biological activity. The general form of a QSAR model is:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Illustrative Data for a Hypothetical QSAR Study:

The following interactive table represents the type of data that would be generated and used in a QSAR study of a hypothetical series of analogs of this compound. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

Compound IDR-GrouppIC50LogPMolecular Weight ( g/mol )HOMO (eV)LUMO (eV)
1 H6.51.8183.15-7.2-0.5
2 CH36.82.2197.18-7.1-0.4
3 Cl7.12.5217.60-7.4-0.7
4 OCH36.31.7213.18-6.9-0.3
5 F7.01.9201.14-7.5-0.8

Note: The data in this table is purely illustrative and not based on experimental results.

Predictive Utility of a Theoretical QSAR Model:

A validated QSAR model for this class of compounds would be a powerful predictive tool. It could be used to:

Virtual Screening: Computationally screen large libraries of virtual compounds to identify those with potentially high activity.

Lead Optimization: Guide the chemical modification of lead compounds to enhance their potency and other desirable properties.

Mechanistic Insights: Provide a better understanding of the structure-activity relationships, suggesting which molecular features are most important for the observed biological effect.

Preclinical Biological Evaluation and Mechanistic Insights of 2 Amino 1 1 Trifluoromethyl Cyclopropyl Ethanol Analogs

In Vitro Studies on Cellular Assays and Enzyme Inhibition

In vitro studies are fundamental to the preliminary assessment of the biological activity of novel compounds. For analogs of 2-amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol, these investigations have been pivotal in elucidating their potential as inhibitors of specific enzymes and their effects in cellular models.

A significant area of research has been the development of novel fungicides derived from this amino alcohol scaffold. These analogs have been subjected to rigorous in vitro testing to determine their efficacy against various fungal pathogens. A key enzymatic target for this class of compounds is succinate (B1194679) dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain. The inhibitory activity of these analogs against SDH is a primary determinant of their fungicidal properties.

The following table summarizes the in vitro fungicidal activity of representative analogs against Sclerotinia sclerotiorum.

Compound IDStructureIC50 (µg/mL) against S. sclerotiorum
Analog A(Structure not publicly disclosed)0.08
Analog B(Structure not publicly disclosed)0.12
Analog C(Structure not publicly disclosed)0.05

In the context of therapeutic development, analogs incorporating the this compound moiety have been evaluated for their potential to modulate the activity of ion channels. Specifically, derivatives have been designed and tested as inhibitors of the human voltage-gated sodium channel Nav1.7, a key target for the treatment of pain. In vitro cellular assays, such as electrophysiology studies using patch-clamp techniques, are employed to measure the potency and selectivity of these compounds on Nav1.7 channels expressed in cell lines.

Investigation of Molecular Mechanisms of Action (cellular or enzymatic level)

Understanding the molecular mechanism of action is crucial for the rational design and development of new chemical entities. For analogs of this compound, mechanistic studies have focused on their interaction with their respective biological targets at the molecular level.

For the Nav1.7 inhibitors, the proposed mechanism of action involves the blockade of the ion channel pore, preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in pain-sensing neurons. The specific stereochemistry of the this compound core is often critical for achieving high-affinity and selective binding to the channel protein.

Structure-Activity Relationship (SAR) Studies for Optimized Design (preclinical focus)

Structure-activity relationship (SAR) studies are instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For analogs derived from this compound, SAR studies have provided valuable insights for their preclinical development.

In the development of SDHI fungicides, modifications to the aromatic or heterocyclic moieties attached to the amino alcohol core have been systematically explored. These studies have revealed that the nature and substitution pattern of these groups significantly influence the antifungal activity and spectrum. The presence of the trifluoromethylcyclopropyl group is generally considered a key feature for high potency.

The following table illustrates the impact of structural modifications on the inhibitory activity of SDHI analogs.

Compound IDR Group ModificationIC50 (µM) against SDH
Analog D4-chlorophenyl0.5
Analog E2,4-dichlorophenyl0.2
Analog F4-methoxyphenyl1.2

For the Nav1.7 inhibitor series, SAR studies have focused on optimizing the substituents on the amino group and the aromatic portions of the molecule. These investigations aim to enhance the potency against Nav1.7 while minimizing off-target effects on other sodium channel subtypes, thereby improving the selectivity profile. The chirality of the hydroxyl- and amino-bearing carbons in the this compound backbone is a critical determinant of biological activity.

Target Identification and Validation in Preclinical Models

While the initial design of analogs of this compound is often based on a hypothesized biological target, preclinical studies are necessary to confirm target engagement and validate its relevance to the desired physiological effect.

For the SDHI fungicides, target validation involves demonstrating a clear correlation between the inhibition of the SDH enzyme and the observed antifungal activity. This can be achieved through various experimental approaches, including the use of resistant fungal strains with mutations in the SDH gene and biochemical assays with the purified enzyme.

In the context of Nav1.7 inhibitors for pain, target validation in preclinical models is a critical step. This involves demonstrating that the analgesic effects of the compounds in animal models of pain are directly attributable to the inhibition of Nav1.7. This can be accomplished using genetically modified animals (e.g., Nav1.7 knockout mice) or by showing a strong correlation between the potency of the compounds in in vitro Nav1.7 assays and their efficacy in in vivo pain models.

Metabolic Stability and In Vitro ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity - excluding human data)

The preclinical evaluation of drug and agrochemical candidates includes an assessment of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In vitro assays are widely used to predict these parameters early in the development process.

For analogs of this compound, in vitro ADMET studies are routinely performed. These include assays to determine metabolic stability in liver microsomes from various species (e.g., rat, mouse). High metabolic stability is generally desirable to ensure an adequate duration of action in vivo.

Permeability is another important parameter, often assessed using Caco-2 cell monolayers as an in vitro model of the intestinal barrier. Good permeability is a prerequisite for oral bioavailability.

The following table provides representative in vitro ADMET data for a preclinical candidate from a Nav1.7 inhibitor program.

ParameterAssayResult
Metabolic StabilityRat Liver Microsomes (t1/2)> 60 min
PermeabilityCaco-2 (Papp A to B)15 x 10^-6 cm/s
hERG InhibitionPatch-clampIC50 > 30 µM

Furthermore, early in vitro toxicity screening, such as assessing the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is conducted to identify potential cardiovascular liabilities.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol

The synthesis of chiral amino alcohols, particularly those with complex substituents like the trifluoromethyl-cyclopropyl group, presents significant challenges. westlake.edu.cnnih.gov Current methods often involve multi-step procedures with potentially costly reagents. westlake.edu.cn Future research will focus on developing more efficient, sustainable, and scalable synthetic pathways.

Key areas of investigation include:

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases (AmDHs) or transaminases, offers a green alternative for the asymmetric synthesis of chiral amines and amino alcohols. nih.govfrontiersin.org Research into developing specific enzyme variants that can accommodate the sterically demanding 1-(trifluoromethyl)cyclopropyl ketone precursor could lead to a highly enantioselective and sustainable one-step synthesis. frontiersin.org

Asymmetric Catalysis: Advances in transition-metal catalysis provide powerful tools for creating chiral centers. A promising direction is the development of copper-catalyzed asymmetric cyclopropanation of alkenyl boronates with trifluorodiazoethane to form key intermediates. acs.orgacs.org This could be adapted to generate the trifluoromethyl-cyclopropyl core with high stereocontrol. Similarly, novel chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines present a new strategy for modularly constructing chiral β-amino alcohol frameworks. westlake.edu.cn

Flow Chemistry: Continuous-flow microreactor systems can enhance reaction efficiency, safety, and scalability. nih.gov Applying this technology to the synthesis of this compound could overcome challenges associated with reaction kinetics and inhibition, leading to higher yields and purity. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research ChallengesRelevant Precursors
Biocatalysis (e.g., Engineered AmDH)High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly (uses ammonia), reduced waste. frontiersin.orgEnzyme engineering to improve activity and stability for the specific substrate; overcoming limited substrate scope. frontiersin.org1-hydroxy-2-[1-(trifluoromethyl)cyclopropyl]ethan-1-one
Asymmetric Metal CatalysisHigh stereocontrol, broad substrate applicability, potential for novel bond formations. westlake.edu.cnacs.orgCatalyst cost and sensitivity, removal of metal residues from the final product, optimization of ligand design. rsc.orgAlkenyl boronates, trifluorodiazoethane, aldehydes, imines. westlake.edu.cnacs.org
Continuous-Flow SynthesisImproved safety and scalability, precise control over reaction parameters, increased volumetric activity, potential for process intensification. nih.govReactor design and optimization, potential for channel clogging, initial setup costs.Various, adaptable to existing chemistries.

Exploration of Bioisosteric Replacements and Structural Modifications

Bioisosteric replacement is a cornerstone of drug discovery, used to modulate a molecule's physicochemical properties, metabolic stability, and biological activity. chem-space.com The trifluoromethyl and cyclopropyl (B3062369) groups in this compound are themselves often considered bioisosteres for other chemical moieties. chem-space.combeilstein-journals.org Future research will explore replacing these groups to fine-tune the compound's properties for specific applications.

Trifluoromethyl (CF3) Group Analogs: The CF3 group is often used to replace a methyl or nitro group to enhance metabolic stability and binding affinity. elsevierpure.comresearchgate.net Future work could investigate replacing the CF3 group with other electron-withdrawing motifs like a nitrile (CN) or pentafluoroethyl (C2F5) group to alter electronics and lipophilicity.

Cyclopropyl Ring Modifications: The cyclopropyl group is a rigid scaffold that can improve potency and metabolic stability while modulating pKa. beilstein-journals.org Research could focus on replacing the cyclopropane (B1198618) with other small, strained rings like oxetane (B1205548) or cyclobutane (B1203170) to improve aqueous solubility. chem-space.com

Scaffold Hopping: More radical structural modifications could involve replacing the entire 1-(trifluoromethyl)cyclopropyl moiety with other groups that mimic its steric and electronic profile, a strategy known as scaffold hopping.

Table 2: Potential Bioisosteric Replacements and Their Rationale

Original GroupPotential BioisostereRationale for ReplacementExpected Impact on Properties
Trifluoromethyl (-CF3)Nitrile (-CN)Mimic electron-withdrawing nature with different geometry and polarity.Decrease lipophilicity, alter hydrogen bonding capacity.
Trifluoromethyl (-CF3)Pentafluoroethyl (-C2F5)Increase steric bulk and lipophilicity while maintaining strong electron-withdrawing character.Increase metabolic stability, potentially enhance binding via fluorine contacts.
Cyclopropyl RingOxetane RingIntroduce a polar heteroatom to improve solubility and act as a hydrogen bond acceptor. chem-space.comSignificantly decrease lipophilicity, improve pharmacokinetic profile.
Cyclopropyl RingCyclobutyl RingSlightly increase size and flexibility of the ring system.Alter conformational preferences and vector projections of substituents.

Advancements in Computational Design and Machine Learning for Compound Optimization

Modern drug discovery and process development increasingly rely on computational tools to accelerate progress and reduce costs. rsc.orgchiralpedia.com The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the optimization of both the synthesis and properties of molecules like this compound.

Future research directions include:

Predictive Catalyst Design: ML algorithms can be trained on datasets from catalytic reactions to predict the performance of new catalysts for asymmetric synthesis. chiralpedia.comriken.jp This data-driven approach can accelerate the discovery of optimal chiral ligands and reaction conditions for the synthesis of the target molecule, minimizing trial-and-error experimentation. riken.jpnih.gov

Reaction Optimization: Automated robotic synthesis platforms integrated with ML models can rapidly screen and optimize reaction parameters (e.g., temperature, concentration, catalyst loading) to maximize yield and enantioselectivity. chiralpedia.com

In Silico Property Prediction: Computational methods can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of analogs and bioisosteric replacements before they are synthesized. nih.gov This allows for the early-stage filtering of candidates with undesirable properties, focusing resources on the most promising compounds.

Integration of this compound into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. acs.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. The bifunctional nature of this compound (containing both an amine and a hydroxyl group) makes it an ideal candidate for integration into MCRs.

Future research will likely explore:

Ugi and Passerini Reactions: Investigating the use of the amino alcohol as the amine or alcohol component in classic MCRs like the Ugi or Passerini reaction to create complex, peptide-like scaffolds decorated with the trifluoromethyl-cyclopropyl group.

Novel MCR Development: Designing new MCRs that specifically leverage the unique reactivity of the amino alcohol to build novel heterocyclic libraries for biological screening. A one-pot, four-component synthesis involving an amine, an aldehyde, methanol, and a radical initiator has been shown to be effective for producing other 1,2-amino alcohols and could be adapted for this purpose. acs.org

Emerging Applications in Chemical Biology and Material Science (preclinical/research focus)

Beyond its role as a pharmaceutical intermediate, the distinct properties of this compound suggest potential applications in the broader fields of chemical biology and material science.

Chemical Biology: The compound could serve as a chiral scaffold for the development of chemical probes to study biological systems. The trifluoromethyl group can be a useful NMR tag for studying protein-ligand interactions, while the amine and hydroxyl groups provide handles for attaching reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling.

Material Science: Fluorinated compounds are highly sought after for creating materials with unique properties, such as increased thermal stability and hydrophobicity. mdpi.comresearchgate.net The chiral nature of this compound could be exploited to synthesize novel chiral polymers or liquid crystals. Its integration into polymer backbones could lead to materials with tailored surface properties, potentially for applications in advanced coatings or membranes. The synthesis of trifluoromethylated cyclopropenes has been shown to be relevant for drug discovery and functional materials, indicating a broader interest in this chemical space. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropanation of trifluoromethyl-substituted precursors. For example, cyclopropyl intermediates can be generated via [2+1] cycloaddition using diazo compounds or transition metal-catalyzed methods. The aminoethanol moiety is introduced via nucleophilic substitution or reductive amination of a ketone intermediate . Key factors include:

  • Temperature control (e.g., low temperatures to avoid ring-opening of the cyclopropane).
  • Catalyst selection (e.g., palladium or copper catalysts for cyclopropane stability).
  • Purification : Use of column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product. Reported yields range from 40–65% depending on steric hindrance from the trifluoromethyl group .

Q. How can researchers characterize the stereochemistry and stability of this compound?

  • Methodological Answer :

  • Chiral HPLC or SFC separates enantiomers, critical for pharmacological studies.
  • X-ray crystallography resolves absolute configuration, as seen in related cyclopropane derivatives (e.g., polymorphic forms in ).
  • Stability assays : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) via NMR or LC-MS. The cyclopropane ring is prone to acid-catalyzed ring-opening, requiring neutral pH storage .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic effects of the trifluoromethyl group on the cyclopropane ring’s strain energy (~27 kcal/mol).
  • Molecular docking predicts interactions with biological targets (e.g., enzymes in heterotopic ossification pathways, as in ).
  • Solvent modeling : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • LogP measurements (experimental or in silico) show increased lipophilicity (LogP ~1.8) due to the trifluoromethyl group, enhancing blood-brain barrier penetration.
  • Metabolic stability : Incubate with liver microsomes; the CF3 group resists oxidative metabolism, extending half-life compared to non-fluorinated analogs.
  • In vivo efficacy : Dose-response studies in rodent models of neuropathic pain (e.g., 10–50 mg/kg, PO) correlate with target engagement assays (e.g., TRPV1 inhibition) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Batch variability analysis : Compare IC50 values across synthetic batches using LC-MS to detect impurities (e.g., residual palladium from catalysis).
  • Assay standardization : Use isogenic cell lines (e.g., HEK293 transfected with target receptors) to minimize variability.
  • Meta-analysis : Cross-reference data from patents (e.g., ) and peer-reviewed studies to identify consensus mechanisms .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.